molecular formula C7H14ClF2N B12980362 3-(Difluoromethyl)-3-methylpiperidine hydrochloride

3-(Difluoromethyl)-3-methylpiperidine hydrochloride

Cat. No.: B12980362
M. Wt: 185.64 g/mol
InChI Key: ZJZCGQNDTXGZGF-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-3-methylpiperidine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a piperidine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-3-methylpiperidine hydrochloride typically involves the introduction of the difluoromethyl group into the piperidine ring. One common method is the difluoromethylation of piperidine derivatives using difluoromethylating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-3-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

3-(Difluoromethyl)-3-methylpiperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-3-methylpiperidine hydrochloride
  • 3-(Difluoromethyl)-3-ethylpiperidine hydrochloride

Comparison

Compared to similar compounds, 3-(Difluoromethyl)-3-methylpiperidine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the difluoromethyl group can enhance its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C7H14ClF2N

Molecular Weight

185.64 g/mol

IUPAC Name

3-(difluoromethyl)-3-methylpiperidine;hydrochloride

InChI

InChI=1S/C7H13F2N.ClH/c1-7(6(8)9)3-2-4-10-5-7;/h6,10H,2-5H2,1H3;1H

InChI Key

ZJZCGQNDTXGZGF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1)C(F)F.Cl

Origin of Product

United States

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